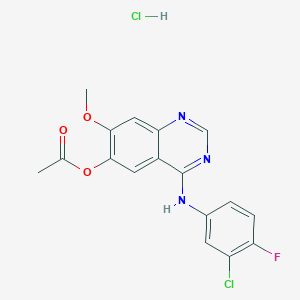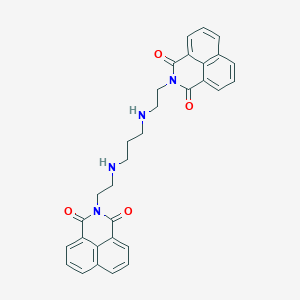
Elinafide
Übersicht
Beschreibung
Elinafide is a bisintercalating naphthalimide and a topoisomerase II inhibitor. It has demonstrated a higher binding affinity for DNA and significant antitumor efficacy against a panel of established tumor cell lines, including several multidrug-resistant-positive sublines . This compound is known for its ability to intercalate into DNA, disrupting the DNA structure and inhibiting the activity of topoisomerase II, an enzyme crucial for DNA replication and cell division .
Wissenschaftliche Forschungsanwendungen
Elinafide hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Wird als Modellverbindung für die Untersuchung der DNA-Interkalation und der Hemmung der Topoisomerase verwendet.
Biologie: Wird auf seine Auswirkungen auf zelluläre Prozesse und die DNA-Replikation untersucht.
Medizin: Wird aufgrund seiner Fähigkeit, die Topoisomerase II zu hemmen und die DNA-Funktion zu stören, als potenzieller Antikrebsmittel erforscht.
Industrie: Wird bei der Entwicklung neuer Antikrebsmittel und DNA-gerichteter Therapien eingesetzt.
5. Wirkmechanismus
This compound übt seine Wirkung aus, indem es in die DNA-Doppelhelix interkaliert, wodurch die DNA-Struktur gestört und die Aktivität der Topoisomerase II gehemmt wird. Dieses Enzym ist essenziell für die DNA-Replikation und Zellteilung. Durch die Hemmung der Topoisomerase II verhindert this compound die Entspannung von supercoilierter DNA, was zu DNA-Schäden und Zelltod führt. Zu den molekularen Zielstrukturen von this compound gehören die DNA selbst und das Topoisomerase-II-Enzym .
Ähnliche Verbindungen:
Amonafid: Ein weiteres Naphthalimid-Derivat mit ähnlichen DNA-interkalierenden Eigenschaften.
Mitoxantron: Ein Topoisomerase-II-Inhibitor mit einer anderen chemischen Struktur, aber ähnlichem Wirkmechanismus.
Doxorubicin: Ein Anthracyclin-Antibiotikum, das ebenfalls in die DNA interkaliert und die Topoisomerase II hemmt.
Einzigartigkeit von this compound: this compound ist aufgrund seiner Bisinterkalator-Natur einzigartig, die es ihm ermöglicht, im Vergleich zu anderen Einzelinterkalatoren stärker an DNA zu binden. Diese starke Bindungsaffinität trägt zu seiner potenten Antitumoraktivität und seiner Fähigkeit bei, die Mehrfachresistenz von Krebszellen zu überwinden .
Wirkmechanismus
Elinafide is a potent anticancer agent with a naphthalimide structure . This article will delve into the mechanism of action of this compound, covering its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.
Target of Action
This compound primarily targets DNA and Topoisomerase II (Top II) . DNA is the genetic material of cells, and Top II is an enzyme that alters the topologic states of DNA during transcription. This enzyme plays a crucial role in processes such as replication, transcription, and chromosome condensation and segregation .
Mode of Action
This compound acts as a DNA intercalating agent and a Top II inhibitor . It interferes with DNA function by inserting a planar ring into the DNA double helix and interacting with enzymes through its side chain . This interaction results in the disruption of DNA replication and transcription, thereby inhibiting the growth and proliferation of cancer cells .
Biochemical Pathways
This compound affects the DNA replication and transcription pathways. By intercalating into the DNA double helix and inhibiting Top II, it disrupts the normal functioning of these pathways, leading to cell cycle arrest and apoptosis .
Result of Action
This compound has demonstrated significant antitumor efficacy against a panel of established tumor cell lines, including several multidrug-resistant sublines . Its action results in the disruption of DNA replication and transcription, leading to cell cycle arrest and apoptosis, thereby inhibiting tumor growth .
Action Environment
The action of this compound can be influenced by various environmental factors such as pH and DNA groove composition . Changes in these factors can affect the binding constants and parameters of this compound, thereby influencing its efficacy and stability .
Safety and Hazards
Elinafide is intended for R&D use only and not for medicinal, household, or other use . In case of accidental ingestion or inhalation, it is advised to move the victim into fresh air, give oxygen if breathing is difficult, give artificial respiration if not breathing, and consult a doctor immediately .
Biochemische Analyse
Biochemical Properties
Elinafide exhibits a mixed DNA binding mode, including groove association and intercalation . It interacts with various enzymes and proteins, particularly those involved in DNA replication and repair . The nature of these interactions involves the insertion of this compound’s planar ring into the DNA double helix, which disrupts normal cellular metabolism .
Cellular Effects
This compound has significant antitumor efficacy against a panel of established tumor cell lines, including several multidrug-resistant sublines . It influences cell function by interfering with DNA replication and repair processes, which can lead to cell death .
Molecular Mechanism
This compound exerts its effects at the molecular level primarily through its interaction with DNA . It binds to DNA, causing disruption in the DNA double helix structure . This disruption can inhibit the activity of various enzymes involved in DNA replication and repair, leading to cell death .
Temporal Effects in Laboratory Settings
The effects of this compound have been studied over time in laboratory settings . It has been found to have a high binding affinity for DNA, suggesting that it remains active in cells for a significant period
Metabolic Pathways
This compound is not a naturally occurring metabolite and is only found in those individuals exposed to this compound or its derivatives
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Elinafide wird durch eine Reihe chemischer Reaktionen synthetisiert, die Naphthalimid-Derivate beinhalten. Die Synthese umfasst typischerweise die Kondensation von Naphthalsäureanhydrid mit geeigneten Aminen, um Naphthalimid-Zwischenprodukte zu bilden. Diese Zwischenprodukte werden dann weiter mit anderen chemischen Reagenzien umgesetzt, um die endgültige Bisinterkalator-Struktur des Naphthalimids zu bilden .
Industrielle Produktionsverfahren: Die industrielle Produktion von this compound beinhaltet die großtechnische Synthese unter optimierten Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der Prozess umfasst die Verwendung der Hochleistungsflüssigkeitschromatographie (HPLC) zur Reinigung und Qualitätskontrolle .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Elinafide durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.
Reduktion: Reduktionsreaktionen können verwendet werden, um die Naphthalimid-Struktur zu modifizieren.
Substitution: Substitutionsreaktionen können verschiedene funktionelle Gruppen in den Naphthalimid-Kern einführen.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel wie Kaliumpermanganat oder Wasserstoffperoxid.
Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid.
Substitution: Verschiedene Nukleophile und Elektrophile unter kontrollierten Bedingungen.
Hauptprodukte, die gebildet werden: Zu den Hauptprodukten, die aus diesen Reaktionen gebildet werden, gehören modifizierte Naphthalimid-Derivate mit verschiedenen funktionellen Gruppen, die unterschiedliche biologische Aktivitäten aufweisen können .
Vergleich Mit ähnlichen Verbindungen
Amonafide: Another naphthalimide derivative with similar DNA intercalating properties.
Mitoxantrone: A topoisomerase II inhibitor with a different chemical structure but similar mechanism of action.
Doxorubicin: An anthracycline antibiotic that also intercalates into DNA and inhibits topoisomerase II.
Uniqueness of Elinafide: this compound is unique due to its bisintercalating nature, which allows it to bind more strongly to DNA compared to other single intercalating agents. This strong binding affinity contributes to its potent antitumor activity and ability to overcome multidrug resistance in cancer cells .
Eigenschaften
IUPAC Name |
2-[2-[3-[2-(1,3-dioxobenzo[de]isoquinolin-2-yl)ethylamino]propylamino]ethyl]benzo[de]isoquinoline-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H28N4O4/c36-28-22-10-1-6-20-7-2-11-23(26(20)22)29(37)34(28)18-16-32-14-5-15-33-17-19-35-30(38)24-12-3-8-21-9-4-13-25(27(21)24)31(35)39/h1-4,6-13,32-33H,5,14-19H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUNOQBDEVTWCTA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C(=O)N(C(=O)C3=CC=C2)CCNCCCNCCN4C(=O)C5=CC=CC6=C5C(=CC=C6)C4=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H28N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40870082 | |
| Record name | 2,2'-[Propane-1,3-diylbis(azanediylethane-2,1-diyl)]di(1H-benzo[de]isoquinoline-1,3(2H)-dione) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40870082 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
520.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
162706-37-8 | |
| Record name | Elinafide [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0162706378 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ELINAFIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HL580335SI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Elinafide interact with its target and what are the downstream effects?
A: this compound is a symmetrical dimeric bis-naphthalimide compound that functions as a DNA intercalator and a topoisomerase II inhibitor []. It contains two neutral chromophores joined by a cationic linker, allowing it to bis-intercalate at the T pG and CpA steps of the DNA hexanucleotide []. This intercalation inhibits topoisomerase II activity, ultimately leading to DNA stand breakage and inhibiting DNA, RNA, and protein synthesis [].
Q2: Can you elaborate on the structure-activity relationship (SAR) of this compound? How do modifications to its structure impact its activity, potency, and selectivity?
A: Research has demonstrated that dimerization of the planar chromophore in this compound significantly enhances its binding affinity for DNA compared to monomeric analogues [, ]. Additionally, the (CH2)2NH(CH2)3NH(CH2)2 linker plays a crucial role in stabilizing the drug-DNA complex. Methylation of the nitrogen atoms in this linker decreases the binding affinity and increases the dissociation rate of the drug-DNA complex significantly []. Modifications introducing a pi-excedent furan or thiophene ring fused to the naphthalimide moiety have also been explored, resulting in compounds with interesting antitumor profiles []. These findings highlight the importance of specific structural features in this compound for its DNA binding and subsequent biological activity.
Q3: What is known about the stability and formulation of this compound? Are there strategies to improve its stability, solubility, or bioavailability?
A3: While specific data on the stability and formulation of this compound is limited in the provided research, it's known that bis-naphthalimides, in general, can face challenges related to solubility and bioavailability. Strategies to improve these properties often involve developing prodrugs, incorporating solubilizing groups, or utilizing drug delivery systems such as nanoparticles or liposomes. Further research is necessary to explore and optimize the formulation of this compound to enhance its therapeutic potential.
Q4: What is the toxicological and safety profile of this compound? What data exists on toxicity, adverse effects, and its safety profile?
A: While this compound has shown promise as an anti-cancer agent, its clinical development has been hampered by toxicity concerns []. Specifically, this compound has been associated with the development of myofibrillar myopathy, a condition characterized by muscle weakness and damage []. This side effect highlights the importance of further research to fully characterize the safety profile of this compound and to develop strategies to mitigate potential toxicities.
Q5: What analytical methods and techniques are used to characterize, quantify, and monitor this compound?
A5: Various techniques are employed to study this compound and its interactions with DNA. These include:
- Surface Plasmon Resonance (SPR): Used to quantify the binding affinity and kinetics of this compound to DNA, including the determination of association and dissociation rates [, , ].
- UV-Visible Spectroscopy: Employed to assess DNA binding through changes in absorbance and to determine melting temperatures (Tm) of DNA duplexes in the presence of this compound [, ].
- Nuclear Magnetic Resonance (NMR): Provides structural insights into the this compound-DNA complex, revealing information about intercalation geometry and drug-DNA interactions [].
- DNase I Footprinting: This technique helps identify the specific DNA sequences preferentially bound by this compound [, ].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


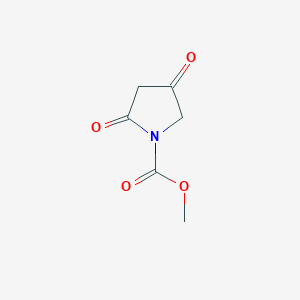
![(1R,5R)-1-propan-2-yl-4-sulfanylidene-3-azabicyclo[3.1.0]hexan-2-one](/img/structure/B63841.png)
![5-[(4-ethenylphenyl)methylsulfanyl]-3H-1,3,4-thiadiazole-2-thione](/img/structure/B63846.png)
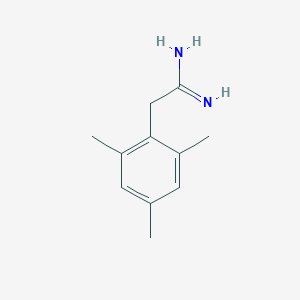


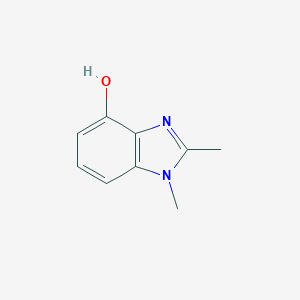


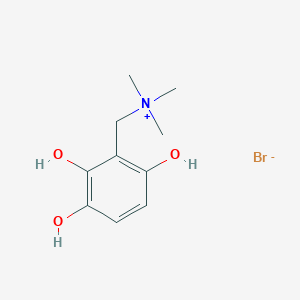

![(5-ethoxy-3-methyl-3H-imidazo[4,5-b]pyridin-2-yl)methanol](/img/structure/B63868.png)
